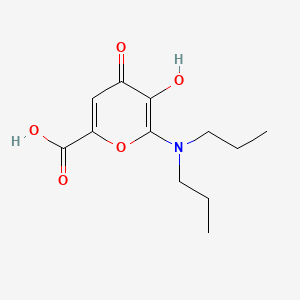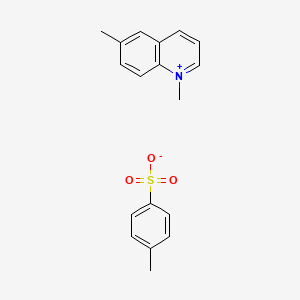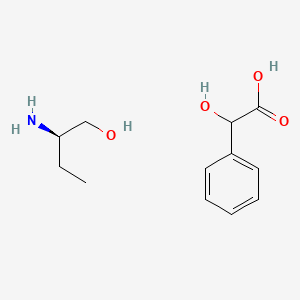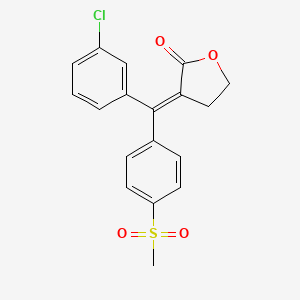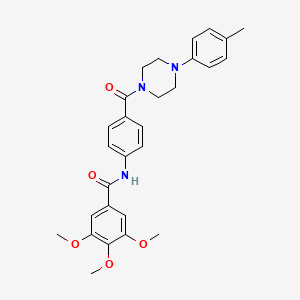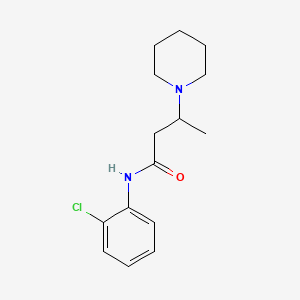
2'-Chloro-beta-methyl-1-piperidinepropionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro substituent, and a propionanilide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of beta-methyl-1-piperidinepropionanilide with a chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-beta-methyl-1-piperidinepropionanilide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-beta-methyl-1-piperidinepropionanilide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce N-oxides.
Applications De Recherche Scientifique
2’-Chloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the piperidine ring can interact with biological receptors. The compound may also inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis.
1-Chloro-2-methylpropene: Known for its use in polymer chemistry.
Benzimidazole derivatives: Studied for their pharmacological activities.
Uniqueness
2’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a chloro substituent makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
108975-27-5 |
|---|---|
Formule moléculaire |
C15H21ClN2O |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12(18-9-5-2-6-10-18)11-15(19)17-14-8-4-3-7-13(14)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,17,19) |
Clé InChI |
UHQYBUSTFNHKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NC1=CC=CC=C1Cl)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


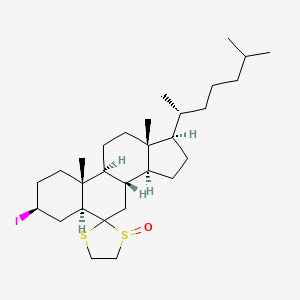

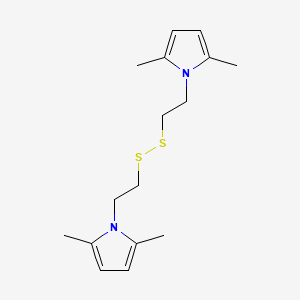
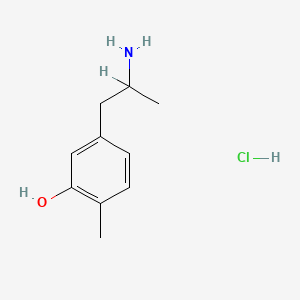
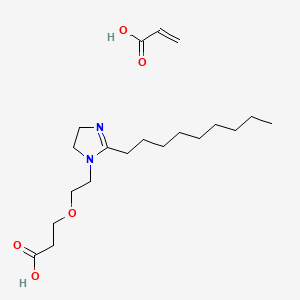
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)


